![molecular formula C19H13BrFN3O2 B2426234 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1326832-88-5](/img/structure/B2426234.png)

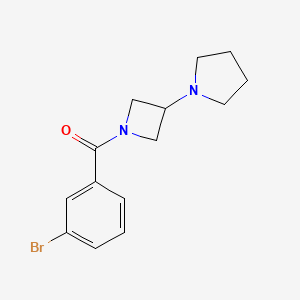

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

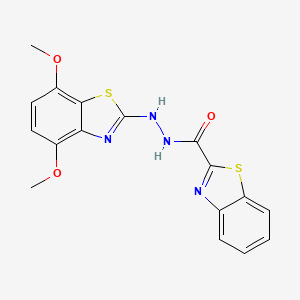

The compound “3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms . The oxadiazole ring is attached to a bromophenyl group and a quinolinone group .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered 1,2,4-oxadiazole ring attached to a bromophenyl group and a quinolinone group . The exact structure would require more specific information or computational chemistry methods for accurate determination.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one” include a predicted boiling point of 523.7±60.0 °C and a predicted density of 1.614±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization

A study focusing on the synthesis, characterization, and crystal structure of compounds related to the 3-bromophenyl-1,2,4-oxadiazol group was conducted. This included the synthesis of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, characterized by NMR, IR, and Mass spectral studies. This compound showed remarkable anti-tuberculosis activity and superior anti-microbial activity (Mamatha S.V., M. Bhat, Sagar B K, & Meenakshi S.K., 2019).

2. Antimicrobial and Anticancer Properties

Research into the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which is closely related to the 3-bromophenyl-1,2,4-oxadiazol group, revealed moderate to high levels of antitumor activities against various cancer cell lines. The mechanism of one representative compound indicated that it mainly arrested HeLa cells in S and G2 stages and was accompanied by apoptosis in these cells (Yilin Fang et al., 2016).

3. Antibacterial and Antifungal Activity

Another study synthesized a new series of 1H-benzo[de] isoquinoline-1,3(2H)-dione derivatives with a 3-bromophenyl-1,2,4-oxadiazol moiety. These compounds were evaluated for their antibacterial and antifungal activities against various strains. The results showed significant activity, especially against S. aureus and E. coli, as well as notable antifungal activity against A. niger and C. albicans (Rambabu Sirgamalla & Sakram Boda, 2019).

4. Applications in Antibacterial Derivatives Synthesis

Research on the synthesis of some new quinoline-based derivatives showed broad-spectrum antimicrobial potency. These compounds, closely related to the 3-bromophenyl-1,2,4-oxadiazol structure, were synthesized and characterized, exhibiting greater activity against a range of bacteria than reference drugs (N. Desai, K. M. Rajpara, & V. V. Joshi, 2012).

Eigenschaften

IUPAC Name |

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrFN3O2/c1-2-24-10-15(17(25)14-9-13(21)6-7-16(14)24)19-22-18(23-26-19)11-4-3-5-12(20)8-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGACSWUVJPSUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-cyano-2-(dimethylamino)-1-methylethyl]-5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methoxybenzamide](/img/structure/B2426152.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide](/img/structure/B2426155.png)

![3,4,5-trimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2426163.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2426170.png)

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2426171.png)

![1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2426173.png)